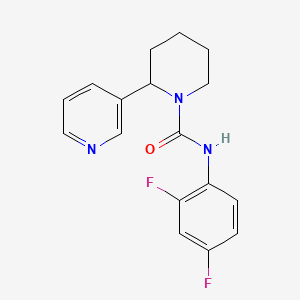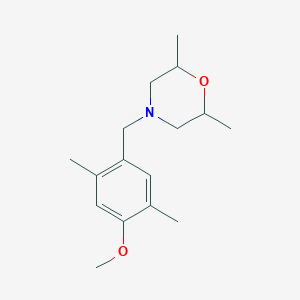
2,2'-(methylenedisulfonyl)bis(3-ethoxyacrylonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(Methylenedisulfonyl)bis(3-ethoxyacrylonitrile) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "MDSBEN" and has been synthesized using different methods.
Wirkmechanismus
MDSBEN works by reacting with thiol groups in proteins, leading to crosslinking and modification of the protein structure. This mechanism of action has been used in the development of new materials and drug delivery systems. MDSBEN has also been found to have potential as an antibacterial and antifungal agent due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
MDSBEN has been found to have low toxicity and is not known to have any significant physiological effects. However, further studies are needed to fully understand the potential effects of MDSBEN on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
MDSBEN has several advantages for use in lab experiments, including its high yield and purity, and its ability to crosslink proteins and modify their structure. However, MDSBEN can be difficult to handle due to its sensitivity to air and moisture, and its potential reactivity with other chemicals.
Zukünftige Richtungen
There are several potential future directions for research on MDSBEN. One area of focus could be the development of new materials and drug delivery systems using MDSBEN as a building block. Another area of research could be the investigation of MDSBEN's potential as an antibacterial and antifungal agent, particularly in the development of new treatments for drug-resistant infections. Additionally, further studies are needed to fully understand the potential effects of MDSBEN on living organisms and to determine its safety for use in various applications.
Synthesemethoden
MDSBEN can be synthesized through various methods, including the reaction of 3-ethoxyacrylonitrile with methylene disulfide in the presence of a base, or the reaction of 3-ethoxyacrylonitrile with sulfur monochloride followed by treatment with sodium sulfide. These methods have been used to produce MDSBEN with high yield and purity.
Wissenschaftliche Forschungsanwendungen
MDSBEN has been found to have potential applications in various scientific research fields. It has been used as a crosslinker in polymer chemistry, as a reagent in organic synthesis, and as a building block in the design of new materials. MDSBEN has also been studied for its antibacterial and antifungal properties, as well as its potential as a drug delivery system.
Eigenschaften
IUPAC Name |
(Z)-2-[[(E)-1-cyano-2-ethoxyethenyl]sulfonylmethylsulfonyl]-3-ethoxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S2/c1-3-18-7-10(5-12)20(14,15)9-21(16,17)11(6-13)8-19-4-2/h7-8H,3-4,9H2,1-2H3/b10-7-,11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXFJIYWABZOLO-BDLVGCLISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)CS(=O)(=O)C(=COCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/S(=O)(=O)CS(=O)(=O)/C(=C\OCC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-6-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5092371.png)
![2-ethoxy-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5092383.png)

![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5092402.png)
![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)
![ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5092426.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)



![1-ethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5092456.png)

